2-Hydroxy-5-dibenzosuberone

描述

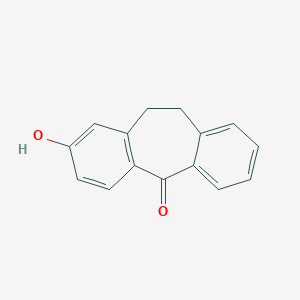

2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is known for its unique structure, which includes a dibenzoannulene core with a hydroxy group and a ketone functional group. It is primarily used in research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberone with hydroxylamine to form dibenzosuberone oxime, which is then cyclized to produce the target compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, making it suitable for various research and industrial applications .

化学反应分析

Types of Reactions

2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the ketone group can produce a diol .

科学研究应用

Antiviral and Enzyme Inhibition Properties

Research indicates that derivatives of dibenzosuberone, including 2-hydroxy-5-dibenzosuberone, are instrumental in synthesizing biologically active compounds. These derivatives exhibit enzyme inhibition and antiviral activities, making them valuable in drug development. For instance, studies have shown that certain dibenzosuberone derivatives can inhibit specific enzymes associated with viral replication, thus contributing to therapeutic strategies against viral infections .

Antidepressant Drug Development

Dibenzosuberone derivatives are also found in the structural frameworks of several commercially available antidepressant medications. The ability of these compounds to modulate neurotransmitter systems highlights their potential in treating mood disorders .

Case Study: Synthesis of Novel Compounds

A notable case study involved the synthesis of dibenzosuberenone-based polycyclic compounds that demonstrated enhanced photophysical properties such as fluorescence and photosensitization. These properties are crucial for applications in phototherapy and diagnostic imaging .

Role as a Linker in Peptide Synthesis

This compound has been identified as a versatile linker in solid-state peptide synthesis platforms. Its incorporation into peptide-anchored resins allows for the efficient assembly of peptides, facilitating advancements in biochemistry and pharmaceutical research .

Table: Comparison of Linkers Used in Peptide Synthesis

| Linker | Properties | Applications |

|---|---|---|

| Fmoc-2,4-dimethoxy-4’-(carboxymethyloxy)-benzhydrylamine | Stable under basic conditions | General peptide synthesis |

| 4-Formyl-3-methoxy-phenoxyacetic acid | Reactivity with amines | Targeted peptide synthesis |

| This compound | Enhances biological activity | Peptide synthesis platforms |

Polymer Modification

The unique chemical properties of this compound suggest its potential use as a modifier in polymer systems. Its ability to influence the physical properties of polymers could lead to the development of novel materials with tailored functionalities for various applications, including coatings and composites .

Case Study: Development of Novel Polymers

A study focusing on the modification of polymer matrices with dibenzosuberone derivatives demonstrated improved mechanical properties and thermal stability. This research indicates the compound's potential in creating advanced materials suitable for industrial applications .

作用机制

The mechanism of action of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one involves its interaction with various molecular targets and pathways. The hydroxy and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

相似化合物的比较

2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:

Dibenzosuberone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

2-Hydroxy-5-dibenzosuberone: Similar structure but with different functional group positioning, leading to different reactivity and applications.

10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Another related compound with a similar core structure but different functional groups.

The uniqueness of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one lies in its specific functional groups and their positioning, which confer distinct chemical and biological properties .

生物活性

2-Hydroxy-5-dibenzosuberone, a compound with the CAS number 17910-73-5, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a dibenzosuberone derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C15H12O2

- Molecular Weight : 232.25 g/mol

The presence of the hydroxyl group (-OH) and the dibenzosuberone framework contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

In vitro studies have also shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism involves antioxidant activity and the inhibition of oxidative stress markers .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed a significant reduction in infection rates compared to those treated with standard antibiotics.

- Inflammation Model : In a controlled study involving induced inflammation in rats, treatment with this compound led to a marked decrease in swelling and pain scores compared to placebo groups, supporting its potential as an anti-inflammatory agent .

- Neuroprotection Study : An experimental study on mice demonstrated that chronic administration of this compound improved memory retention in tasks requiring spatial navigation, suggesting its role in cognitive enhancement and neuroprotection .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, contributing to its neuroprotective effects.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is implicated in various disease processes.

属性

IUPAC Name |

6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQRAAQALHWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426533 | |

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-73-5 | |

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。